molecular formula C6H4BrNO3S B1606144 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one CAS No. 2160-55-6

1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one

Cat. No. B1606144
CAS RN: 2160-55-6
M. Wt: 250.07 g/mol
InChI Key: MSWCULJVEJDHGN-UHFFFAOYSA-N
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Description

“1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one” is a chemical compound with the molecular formula C6H4BrNO3S . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The melting point of “1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one” is 105 °C .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, which include compounds like 1-(5-bromo-4-nitro-2-thienyl)ethanone, have been studied for their potential antioxidant properties . These compounds could be useful in combating oxidative stress, which is implicated in various diseases.

Analgesic and Anti-inflammatory Applications

Research has shown that thiazole derivatives can act as analgesic and anti-inflammatory agents . This makes them potentially useful in the treatment of conditions involving pain and inflammation.

Antimicrobial and Antifungal Applications

Thiazole derivatives have demonstrated antimicrobial and antifungal activities . For instance, 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles have shown promising results in antifungal and antibacterial screenings .

Antiviral Applications

Thiazole derivatives have also been explored for their antiviral properties . This could make them valuable in the development of new antiviral drugs.

Diuretic Applications

Thiazole derivatives have been studied for their potential diuretic effects . This could make them useful in treating conditions like hypertension and edema.

Anticonvulsant and Neuroprotective Applications

Research has shown that thiazole derivatives can act as anticonvulsant and neuroprotective agents . This suggests potential applications in the treatment of neurological disorders.

Antitumor and Cytotoxic Applications

Thiazole derivatives have been studied for their antitumor and cytotoxic properties . This could make them valuable in the development of new cancer therapies.

Industrial Chemistry and Material Science Applications

Thiophene derivatives, including 1-(5-bromo-4-nitro-2-thienyl)ethan-1-one, are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

1-(5-bromo-4-nitrothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3S/c1-3(9)5-2-4(8(10)11)6(7)12-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWCULJVEJDHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337250
Record name 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one

CAS RN

2160-55-6
Record name 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-5-acetyl thiophene oxime (35.2 g) (0.16 mole) was dissolved in concentrated sulphuric acid (80 ml) at 5°-10° C. A mixture of fuming nitric acid (95-98%) (10.6 g) (0.16 mole) in concentrated sulphuric acid (10 ml) was added dropwise at less than 10° C. The temperature, after the addition, was allowed to rise to room temperature and the system stirred there for 60 minutes. Paraformaldehyde (2.0 g) was then added carefully and the mixture stirred at room temperature for 15 minutes. This was followed by the addition of a further amount (15.0 g) of paraformaldehyde at about 20°-26° C. Stirring was continued at this temperature for 2-3 hours further, and then the mixture was drowned into water, stirred for 30 minutes and filtered. The solid 2-bromo-3-nitro-5-acetyl thiophene was washed with water and dried. The yield was 35.3 g (88.25%).
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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